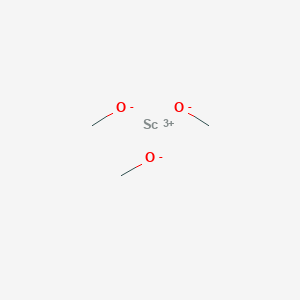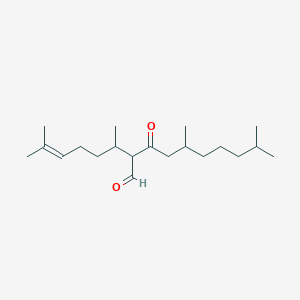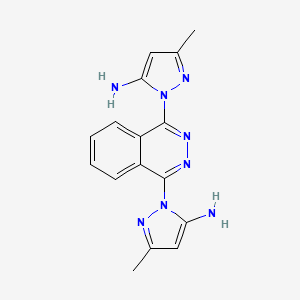
2-Fluorophenol;propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorophenol;propanoic acid is a compound that combines the structural features of both 2-fluorophenol and propanoic acid. This compound is of interest due to its unique chemical properties and potential applications in various scientific fields. The presence of a fluorine atom in the phenol ring and the carboxylic acid group in the propanoic acid moiety contribute to its distinct reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Fluorophenol can be synthesized using o-fluorophenol and n-butyric acid as raw materials. Anhydrous zinc chloride is used as a catalyst, and the reaction is carried out at temperatures ranging from 80-200°C. The reaction mixture is then treated with hydrochloric acid and extracted with an organic solvent to obtain the target compound .
Industrial Production Methods: Industrial production of 2-fluorophenol typically involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the scale of production and the desired application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluorophenol undergoes various types of chemical reactions, including:
Oxidation: Phenols, including 2-fluorophenol, can be oxidized to quinones using reagents such as chromic acid.
Reduction: Quinones derived from phenols can be reduced back to hydroquinones.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used for the oxidation of phenols to quinones.
Reduction: Reducing agents such as sodium borohydride can be used to reduce quinones to hydroquinones.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
2-Fluorophenol;propanoic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-fluorophenol;propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenol ring can influence the compound’s reactivity and binding affinity to enzymes and receptors. The carboxylic acid group in the propanoic acid moiety can participate in hydrogen bonding and other interactions that affect the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Chlorophenol: Similar to 2-fluorophenol but with a chlorine atom instead of fluorine.
2-Bromophenol: Similar to 2-fluorophenol but with a bromine atom instead of fluorine.
Phenol: The parent compound without any halogen substitution.
Uniqueness: 2-Fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to other halogenated phenols. These effects can influence the compound’s reactivity, stability, and interactions with biological targets .
Eigenschaften
CAS-Nummer |
92821-96-0 |
|---|---|
Molekularformel |
C9H11FO3 |
Molekulargewicht |
186.18 g/mol |
IUPAC-Name |
2-fluorophenol;propanoic acid |
InChI |
InChI=1S/C6H5FO.C3H6O2/c7-5-3-1-2-4-6(5)8;1-2-3(4)5/h1-4,8H;2H2,1H3,(H,4,5) |
InChI-Schlüssel |
BUSKWSDIBSENFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.C1=CC=C(C(=C1)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3,5-Tris[(3-methylphenyl)methyl]-1,3,5-triazinane](/img/structure/B14361399.png)


![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)

![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)
![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
![(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14361446.png)


![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
